L-Nil-TA
Description
Historical Context and Development of Analogous Biological Modulators
The historical trajectory leading to the development of compounds like L-Nil-TA is rooted in the discovery of nitric oxide (NO) as a crucial endogenous signaling molecule in the late 1980s ijpsonline.comsemanticscholar.orgwikipedia.orgorscience.ruuci.edu. This discovery spurred significant research into the enzymes responsible for NO synthesis, the nitric oxide synthases (NOS), and the development of molecules that could modulate their activity ijpsonline.comsemanticscholar.orgorscience.ru. Early biological modulators in this pathway included L-arginine analogues, such as NG-monomethyl-L-arginine (L-NMMA), NG-nitro-L-arginine methyl ester (L-NAME), and N-iminoethyl-L-ornithine (L-NIO), which were characterized as nonselective competitive NOS inhibitors nih.govijpsonline.comsemanticscholar.org.
The recognition that different NOS isoforms (neuronal NOS or nNOS, endothelial NOS or eNOS, and inducible NOS or iNOS) play distinct roles in physiological and pathological processes led to efforts to develop isoform-selective inhibitors ijpsonline.comorscience.runih.gov. L-NIL, a synthetic homologue of L-NIO, emerged in the 1990s as a moderately selective inhibitor of iNOS nih.govcaymanchem.combiotium.com. Subsequently, this compound was introduced as a prodrug of L-NIL, designed to offer improved stability and reduced hygroscopicity compared to L-NIL itself nih.gov. This development highlights a common strategy in chemical biology and medicinal chemistry: modifying existing active compounds to enhance their pharmacological properties while maintaining or improving their biological activity upon metabolic conversion. Other analogous biological modulators developed to target NOS isoforms include 1400W, GW273629, and GW274150, which are selective iNOS inhibitors, and 7-nitroindazole (B13768) (7-NI), reported to exhibit selectivity towards nNOS ijpsonline.comsemanticscholar.orgorscience.runih.gov.
Significance of this compound within Advanced Mechanistic Research
This compound's significance in advanced mechanistic research stems from its function as a source of L-NIL, a selective iNOS inhibitor nih.govnih.gov. By selectively inhibiting iNOS, this compound (via L-NIL) serves as a valuable chemical tool to dissect the specific roles of iNOS-derived NO in complex biological pathways and disease mechanisms ontosight.ainih.gov. Research has demonstrated that this compound itself does not directly inhibit NOS enzymes but is rapidly metabolized, primarily through hydrolysis of its 5-aminotetrazole (B145819) group, to release the active L-NIL nih.govnih.gov. This metabolic activation is reported to occur rapidly in blood nih.gov.
Using this compound allows researchers to investigate the consequences of reduced iNOS activity in various in vivo models. For instance, studies have utilized L-NIL (derived from this compound administration) to explore the involvement of iNOS in inflammatory disorders, cancer progression, neurodegenerative conditions, and immune responses nih.govontosight.ainih.govmedchemexpress.comnih.gov. By observing the biological outcomes following this compound administration and subsequent iNOS inhibition, researchers can infer the specific contributions of iNOS-generated NO to the observed phenotypes. This mechanistic research is crucial for understanding disease pathogenesis and identifying potential therapeutic targets. For example, studies have used L-NIL to demonstrate a critical role for iNOS in the immune response to certain infections caymanchem.comnih.gov and to investigate mechanisms of cancer cell resistance to apoptosis nih.gov.
Pharmacokinetic studies in animals, such as dogs, have provided data on the absorption, distribution, metabolism, and excretion of this compound. Following oral and intravenous administration in dogs, [14C]this compound was rapidly absorbed and distributed, with peak plasma radioactivity occurring within approximately 0.33-0.39 hours nih.gov. Radioactivity levels in plasma then declined with half-lives of 63.1 and 80.6 hours after oral and intravenous administration, respectively nih.gov. Biotransformation primarily involved hydrolysis to L-NIL, which was further metabolized nih.gov. These data are crucial for understanding how this compound behaves within a biological system and for designing experiments to probe iNOS-dependent mechanisms.
Pharmacokinetic Data of [14C]this compound in Dogs (5 mg/kg dose) nih.gov
| Administration Route | Cmax of Radioactivity (µg equivalents/g) | Time to Cmax (hours) | Plasma Half-life (hours) |
| Oral | 6.45 | 0.39 | 63.1 |
| Intravenous | 7.07 | 0.33 | 80.6 |
Overview of Current Academic Research Trajectories on this compound
Current academic research involving this compound largely focuses on leveraging its ability to inhibit iNOS (via its active metabolite L-NIL) to investigate the roles of iNOS-derived NO in various physiological and pathological contexts. Research trajectories include:
Inflammation and Immune Response: Studies continue to use this compound and L-NIL to explore the involvement of iNOS in inflammatory conditions like arthritis and in modulating immune responses to infections nih.govcaymanchem.comnih.gov. For instance, L-NIL treatment in mice immunized with Actinobacillus actinomycetemcomitans lipopolysaccharide suppressed serum NO and splenic iNOS activity while enhancing specific antibody and cytokine levels, suggesting a shift towards protective immunity nih.gov.
Cancer Biology: this compound and L-NIL have been investigated in cancer models to understand the contribution of iNOS-derived NO to tumor growth and resistance to therapy ontosight.ainih.gov. Studies have shown that L-NIL can inhibit tumor growth in vivo and may synergize with chemotherapy nih.gov. Mechanistic studies suggest L-NIL may influence proteins involved in apoptosis, such as Bcl-2 nih.gov.
Neurological Disorders: Research has explored the potential of L-NIL in models of neurodegenerative diseases and for its effects on cognitive function nih.govontosight.ai. Studies in mice have suggested that oral application of L-NIL may improve memory and reduce amyloid pathology nih.gov.
Respiratory Conditions: this compound has been investigated in the context of asthma, given the role of NO in airway inflammation and function nih.gov. Human clinical trials have explored the effects of oral this compound on exhaled NO levels in healthy volunteers and asthmatics nih.gov.
Renal Injury: Studies in animal models of renal ischemia-reperfusion injury have utilized L-NIL to investigate the protective effects of iNOS inhibition medchemexpress.com.
These research trajectories highlight the continued utility of this compound as a probe for understanding the diverse and often complex roles of iNOS-derived NO in biological systems. The focus remains on elucidating mechanisms and identifying potential therapeutic implications based on selective iNOS modulation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
179337-79-2 |
|---|---|
Molecular Formula |
C9H18N8O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C9H18N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h7H,2-5,11H2,1H3,(H2,10,12)(H2,13,14,15,16,17,18)/t7-/m0/s1 |
InChI Key |
LGLHLXSNASPEAX-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)NC1=NNN=N1)N)N |
Canonical SMILES |
CC(=NCCCCC(C(=O)NC1=NNN=N1)N)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for L Nil Ta and Its Analogs
Retrosynthetic Analysis of L-Nil-TA
A retrosynthetic analysis of this compound (2-amino-6-((1-iminoethyl)amino)-N-2H-tetrazol-5-ylhexanamide) suggests key disconnections that lead to readily available starting materials. The molecule contains an L-lysine backbone amidated with 1H-tetrazol-5-amine and an iminoethyl group attached to the ε-amino group of lysine (B10760008).
A primary disconnection can be envisioned at the amide bond linking the L-lysine carboxyl group to 1H-tetrazol-5-amine. This suggests protected L-lysine and 1H-tetrazol-5-amine as key precursors. Further retrosynthetic steps would involve the introduction of the iminoethyl group and the management of amino group protection to ensure regioselectivity and preserve the L-stereochemistry. The iminoethyl group is typically introduced via reaction with an acetimidate ester drugfuture.com. Therefore, a protected L-lysine derivative with a free ε-amino group and a protected α-amino group, coupled to 1H-tetrazol-5-amine, would be a plausible intermediate.
Total Synthesis Approaches to this compound and its Precursors
The synthesis of this compound has been reported through a multi-step process starting from protected L-lysine drugfuture.com. One described route begins with the reaction of N6-(benzyloxycarbonyl)-N2-(tert-butoxycarbonyl)-L-lysine with 1H-tetrazol-5-amine drugfuture.com. This amide coupling step is facilitated by coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine) in a solvent such as DMF (N,N-dimethylformamide) drugfuture.com. This reaction yields the corresponding protected lysinamide derivative drugfuture.com.
Following the amide formation, the N6-benzyloxycarbonyl (Cbz) protecting group is removed by hydrogenation, typically using hydrogen gas over a palladium on carbon (Pd/C) catalyst in a solvent mixture like ethanol (B145695)/acetic acid drugfuture.com. This deprotection step yields N2-(tert-butoxycarbonyl)-N1-(1H-tetrazol-5-yl)-L-lysine, which has a free ε-amino group drugfuture.com.
The iminoethyl group is then introduced by reacting this intermediate with methyl acetimidate or ethyl acetimidate drugfuture.com. The reaction with methyl acetimidate can be carried out using triethylamine (B128534) (TEA) in DMF, while ethyl acetimidate can be used with NaOH in ethanol drugfuture.com. This transformation forms the iminomethyl derivative drugfuture.com.
The final step involves the deprotection of the N2-tert-butoxycarbonyl (Boc) group under acidic conditions, for instance, using HCl in dioxane drugfuture.com. This liberates the α-amino group, yielding the target compound, this compound drugfuture.com.
This synthetic approach highlights the controlled introduction and removal of protecting groups to selectively functionalize the different amino functionalities of the L-lysine core and form the desired amide and iminoethyl linkages.
Divergent Synthetic Pathways for this compound Derivatives
While specific divergent synthetic pathways originating directly from this compound to a wide range of diverse derivatives are not extensively detailed in the provided search results, the synthesis route of this compound itself suggests potential points for diversification. The protected L-lysine intermediate and the tetrazol-5-amine component could be modified to introduce variations in the lysine side chain or the tetrazole ring, respectively.
Furthermore, this compound functions as a prodrug for L-NIL tandfonline.comnih.gov. L-NIL (L-N6-(1-iminoethyl)lysine) is a selective inhibitor of inducible nitric oxide synthase (iNOS) nih.gov. The metabolic conversion of this compound to L-NIL involves the hydrolysis of the tetrazole-amide bond tandfonline.com. This relationship implies that synthetic strategies for L-NIL and its various derivatives could be considered analogous or related to the broader scope of this compound chemistry. Studies on L-NIL and its derivatives, such as L-N5-(1-iminoethyl)ornithine (L-NIO), which differs by one methylene (B1212753) group, demonstrate structural modifications around the amino acid core and the imino group nih.gov. Divergent synthesis in this context could involve synthesizing analogs of L-NIL with variations in the imino group or the amino acid backbone, which might then potentially be converted to corresponding tetrazole-amide prodrugs like this compound.
Stereoselective Synthesis of this compound
The stereochemistry of this compound is centered around the L-lysine amino acid core drugfuture.comnih.gov. The synthetic route described utilizes N6-(benzyloxycarbonyl)-N2-(tert-butoxycarbonyl)-L-lysine as a starting material drugfuture.com. Since the starting material is the protected form of the naturally occurring L-isomer of lysine, the stereochemistry at the α-carbon is preserved throughout the synthesis drugfuture.com. The reactions involved, such as amide coupling, hydrogenation, and acetimidate formation, are generally not expected to racemize the α-stereocenter under the described conditions drugfuture.com. Therefore, the stereoselective synthesis of this compound relies on the inherent chirality of the L-lysine precursor.
Achieving high stereoselectivity is crucial in the synthesis of chiral pharmaceuticals and biologically active compounds to ensure the desired biological activity and minimize potential off-target effects associated with other stereoisomers iastate.eduunibe.chorganic-chemistry.org. In the case of this compound, the use of enantiomerically pure L-lysine derivative as the starting material dictates the final stereochemistry of the product.
Green Chemistry Principles in this compound Synthesis
The provided synthesis route for this compound utilizes organic solvents such as DMF, ethanol, and dioxane, as well as reagents like BOP, DIEA/NMM, Pd/C, TEA, NaOH, and HCl drugfuture.com. While this route is effective, a full assessment of its adherence to green chemistry principles would require a detailed analysis of factors such as atom economy, solvent usage, energy consumption, and waste generation nih.govhuarenscience.commdpi.com.
Currently, explicit information detailing the application of green chemistry principles specifically to the synthesis of this compound is not prominent in the search results. However, the growing emphasis on sustainable chemical synthesis suggests that future research may explore greener routes for producing this compound and its analogs.
Challenges and Future Directions in this compound Synthesis
Based on the reported synthesis, potential challenges could include optimizing reaction conditions for yield and purity, particularly in the scale-up of the process organic-chemistry.org. The handling and removal of protecting groups and the purification of intermediates and the final product can also present synthetic challenges. The potential for side reactions, although not explicitly detailed in the provided abstract, is a common consideration in multi-step organic synthesis.
Mechanistic Investigations of L Nil Ta at the Molecular and Cellular Level
Prodrug Activation and Biotransformation Pathways of L-Nil-TA
This compound itself does not exhibit significant inhibitory activity against nitric oxide synthases (NOS). Its therapeutic effect is contingent upon its conversion to the biologically active molecule, L-NIL nih.gov.
Hydrolysis of this compound to its Active Metabolite L-NIL
The primary pathway for the activation of this compound involves hydrolysis nih.govnih.gov. This chemical transformation cleaves the tetrazole-amide group from this compound, releasing the active compound L-NIL (N6-(1-iminoethyl)-L-lysine) nih.govnih.gov. Experimental evidence, particularly from studies in research models like rats and dogs, indicates that this hydrolysis occurs rapidly and is primarily localized to the blood nih.govnih.gov.
Enzymatic Systems Facilitating this compound Metabolism in Research Models
While the direct enzymatic systems responsible for the hydrolysis of this compound to L-NIL are not explicitly detailed in the search results, the rapid hydrolysis observed in blood suggests the involvement of esterases or similar hydrolytic enzymes present in the circulation nih.govnih.gov. Following the formation of L-NIL, further biotransformation occurs. Studies in dogs administered with 14C this compound revealed a complex metabolization of L-NIL nih.govnih.gov. The identified metabolites included a 2-keto acid (M5), a 2-hydroxyl acid (M1), and an unidentified metabolite (M2), along with the production of carbon dioxide nih.govresearchgate.net. The major excreted products in urine were the 2-hydroxyl acid (M1) and the unidentified metabolite (M2), representing substantial percentages of the administered dose nih.gov. Renal clearing is indicated as the main route of elimination for these metabolites nih.govnih.gov.
Table 1: Major Metabolites of L-NIL Identified in Dog Urine
| Metabolite Name | Description | Percentage of Dose Excreted in Urine |
| M1 | 2-hydroxyl acid | 22.2% nih.gov |
| M2 | Unidentified metabolite | 21.2% nih.gov |
| M3 (L-NIL) | Active drug | Not specified as major excreted product, formed by hydrolysis of this compound nih.gov |
| M5 | 2-keto acid | Formed by oxidation of L-NIL nih.gov |
| Carbon Dioxide | Oxidation product | Recovered in expired air nih.gov |
Identification and Characterization of Molecular Targets for L-NIL
L-NIL exerts its biological effects primarily through the inhibition of nitric oxide synthase (NOS) enzymes, with a notable selectivity for the inducible isoform.
Direct Interaction with Inducible Nitric Oxide Synthase (iNOS)
L-NIL is a potent inhibitor of inducible nitric oxide synthase (iNOS) biotium.commedchemexpress.comtargetmol.comcaymanchem.commedchemexpress.comcapes.gov.br. It functions by interacting directly with the iNOS enzyme, specifically at the arginine substrate binding site nih.gov. This interaction leads to the inhibition of NO production by iNOS nih.gov. Mechanistic studies suggest that L-NIL can cause the inactivation of iNOS capes.gov.br. This inactivation appears to primarily target the heme residue located at the active site of the enzyme capes.gov.br. Evidence for this includes a time- and concentration-dependent loss of heme fluorescence that correlates with the loss of NO-forming activity capes.gov.br. Unlike some other inhibitors, incubation of iNOS with radiolabeled L-NIL did not result in detectable protein-associated radioactivity, suggesting that the primary mechanism of inactivation by L-NIL involves alteration and loss of the heme group rather than covalent modification of the protein itself capes.gov.br.
Selectivity Profile of L-NIL Across Nitric Oxide Synthase Isoforms
L-NIL demonstrates selectivity for iNOS over the constitutively expressed isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS) nih.govbiotium.comtargetmol.comcaymanchem.commedchemexpress.comnih.govaai.org. While initially described as moderately selective nih.gov, further research has characterized its selectivity profile in various experimental systems. Studies using human recombinant enzymes showed good selectivity for iNOS over eNOS and mild selectivity over nNOS nih.gov. In mouse and rat models, L-NIL consistently shows significantly lower IC50 values for iNOS compared to eNOS and nNOS medchemexpress.comtargetmol.comcaymanchem.commedchemexpress.comaai.org. For instance, IC50 values for mouse inducible NOS (miNOS) are reported to be around 3.3 µM, whereas for rat brain constitutive NOS (rcNOS), the values are considerably higher, approximately 92 µM medchemexpress.comtargetmol.commedchemexpress.com. Another source provides a range of IC50 values: 0.4-3.3 µM for iNOS, 8-38 µM for eNOS, and 17-92 µM for nNOS caymanchem.com. This differential potency indicates that L-NIL is substantially more effective at inhibiting iNOS activity compared to the constitutive NOS isoforms medchemexpress.comtargetmol.commedchemexpress.com. The selectivity is thought to be determined by the compound's differential affinity towards the binding sites of the different NOS isoforms nih.gov.
Table 2: Inhibitory Potency (IC50) of L-NIL on NOS Isoforms
| NOS Isoform | Species/Source | IC50 (µM) | Reference |
| Inducible NOS (iNOS) | Mouse | 3.3 | medchemexpress.comtargetmol.commedchemexpress.com |
| Inducible NOS (iNOS) | Human recombinant | Good selectivity | nih.gov |
| Inducible NOS (iNOS) | Not specified | 0.4 - 3.3 | caymanchem.com |
| Neuronal NOS (nNOS) | Rat brain constitutive | 92 | medchemexpress.comtargetmol.commedchemexpress.com |
| Neuronal NOS (nNOS) | Human recombinant | Mild selectivity | nih.gov |
| Neuronal NOS (nNOS) | Not specified | 17 - 92 | caymanchem.com |
| Endothelial NOS (eNOS) | Human recombinant | Very good selectivity | nih.gov |
| Endothelial NOS (eNOS) | Not specified | 8 - 38 | caymanchem.com |
| Constitutive NOS (rcNOS) | Rat brain | 92 | medchemexpress.comtargetmol.commedchemexpress.com |
Elucidation of L-NIL Modulated Signaling Pathways
Inhibition of iNOS by L-NIL has been shown to modulate various downstream signaling pathways in different research models, highlighting the diverse roles of iNOS-derived NO in cellular processes. In a mouse model of renal ischemia-reperfusion injury, L-NIL treatment prevented the increase in Toll-like receptor 4 (TLR-4) and interleukin-1β (IL-1β) expression, indicating an impact on inflammatory signaling pathways physiology.orgnih.gov. L-NIL also reduced oxidative stress in this model by preventing the inactivation of glutathione (B108866) S-transferase (GST) physiology.orgnih.gov. Furthermore, it influenced factors related to cell survival and volume regulation, increasing the expression of clusterin, a component of survival autophagy, and nuclear factor of activated T cells 5 (NFAT-5) and its target gene aquaporin-1 physiology.orgnih.gov.
In the context of acute cardiac allograft rejection, L-NIL's inhibition of NO production was associated with the inhibition of caspase 3 activity, suggesting a role for iNOS-derived NO in the activation of apoptotic pathways nih.gov. Studies in human osteoblast cells exposed to silver nanoparticles demonstrated that L-NIL attenuated apoptosis and necrosis, which were linked to elevated iNOS and NO levels. This protective effect involved the modulation of pro-apoptotic Bax and anti-apoptotic Bcl-2 protein and mRNA levels plos.org.
In hypercholesterolemic rabbits, L-NIL treatment prevented the increase in aortic cGMP levels, demonstrating its inhibitory action on plaque iNOS activity and its impact on NO-mediated signaling in the vasculature ahajournals.org. In models of chronic inflammation, such as adjuvant-induced arthritis in rats, L-NIL reduced plasma levels of nitrite (B80452) (a stable metabolite of NO) and decreased joint inflammation nih.gov. In a mouse model mimicking aspects of chronic obstructive pulmonary disease (COPD), L-NIL diminished the influx of inflammatory cells and reduced cytokine levels portlandpress.com. Additionally, in a model of insulin (B600854) resistance, L-NIL treatment improved insulin sensitivity and reduced basal hepatic glucose production, suggesting an influence on metabolic signaling pathways in tissues like muscle and liver oup.com. L-NIL has also been reported to reduce levels of matrix metalloproteinase-1 and -3, inhibit chondrocyte apoptosis, and decrease interleukin-1 converting enzyme (ICE) levels in an osteoarthritis model, indicating effects on cartilage degradation and cell survival pathways clinexprheumatol.org.
Impact on Nitric Oxide Production and Downstream Effects
The primary mechanism of action of this compound, via its active metabolite L-NIL, is the potent and selective inhibition of iNOS. ontosight.aibiotium.comtargetmol.com iNOS is an enzyme that produces large quantities of nitric oxide in response to inflammatory stimuli. ontosight.ai By inhibiting iNOS, L-NIL effectively reduces the excessive production of NO associated with various pathological conditions. ontosight.ai
Research has demonstrated that L-NIL can significantly suppress plasma nitrite and nitrate (B79036) levels, which are stable end-products of NO metabolism, in various research models. nih.govnih.govpnas.org For instance, in a rat model of adjuvant-induced arthritis, L-NIL administration reduced plasma nitrite levels and joint inflammation. nih.gov Similarly, in mice challenged with LPS, L-NIL treatment led to a strong decrease in serum nitrite levels, confirming its ability to inhibit iNOS activity in vivo. nih.gov
The reduction in NO production by L-NIL leads to several downstream effects in cellular processes. Excessive NO produced by iNOS can contribute to inflammation, oxidative stress, and tissue damage. ontosight.ai Therefore, inhibiting iNOS with L-NIL can mitigate these effects. Studies have shown that L-NIL can prevent inflammation, oxidative stress, and autophagy in models of renal ischemia/reperfusion injury in mice. medchemexpress.com In the context of melanoma, L-NIL treatment reduced intratumoral NO levels, which was associated with decreased intratumoral microvessel density and increased apoptosis. nih.gov
Data illustrating the impact on NO production can be summarized as follows:
| Research Model | Compound | Effect on NO Metabolites (Nitrite/Nitrate) | Reference |
| Adjuvant-induced arthritis (Rat) | L-NIL | Reduced plasma levels | nih.gov |
| LPS challenge (Mouse) | L-NIL | Decreased serum levels | nih.gov |
| Monosodium urate-induced inflammation (Mouse) | L-NIL | Reversed increase in plasma levels | nih.gov |
| Chronic cerebral toxoplasmosis (Mouse) | L-NIL | Suppressed plasma levels | pnas.org |
Influence on Enzyme Activity Beyond Direct iNOS Inhibition
While this compound's primary target is iNOS, research has also explored its potential influence on other enzymes. The active metabolite, L-NIL, is described as a potent and moderately selective inhibitor of iNOS over other NOS isoforms, such as neuronal NOS (nNOS) and endothelial NOS (eNOS). biotium.comtargetmol.com For example, L-NIL exhibited significantly greater selectivity for mouse iNOS (miNOS) compared to rat brain constitutive NOS (rcNOS). targetmol.com
However, the degree of selectivity can vary depending on the specific enzyme source and experimental conditions. Some studies have indicated that while L-NIL is selective for iNOS, other NOS inhibitors like L-NAME may suppress all isoforms of NOS with a preference for constitutive enzymes. aai.org
Beyond the NOS family, investigations into this compound or L-NIL's effects on other enzyme activities are less extensively documented in the provided search results. The focus remains predominantly on its interaction with iNOS. One study comparing L-NMMA, L-SDMA, L-NIL, L-NNA, and L-NAME noted that L-NIL did not prevent prolonged CD3ζ down-regulation induced by activated macrophages, unlike competitive inhibitors of arginase I. aai.org This suggests that L-NIL's effects in this context were not mediated through arginase inhibition.
Modulation of Cellular Processes in Research Models
This compound, through L-NIL, modulates various cellular processes, primarily by reducing iNOS-derived NO. These modulations have been observed in different research models:
Inflammation: L-NIL has shown anti-inflammatory effects in several models. It suppressed joint inflammation in rats with adjuvant-induced arthritis nih.gov and reduced inflammation and edema in a mouse model of monosodium urate-induced inflammation. nih.gov In the latter model, L-NIL pretreatment suppressed MSU-induced gene expression of iNOS and protein levels. nih.gov
Apoptosis: In melanoma cells, L-NIL treatment led to increased intratumoral apoptosis, potentially linked to a decrease in Bcl-2 expression levels. nih.gov Additionally, L-NIL attenuated silver nanoparticle-induced apoptosis in osteoblast cells in a concentration-dependent manner in vitro. plos.org
Cell Viability: Studies have indicated that the decrease in NO production by L-NIL was not due to cytotoxicity, as the viability of melanoma cells was not significantly affected by L-NIL incubation. nih.gov
Other Cellular Effects: L-NIL has been investigated for its effects on other cellular aspects, such as reversing burn-induced activation of glycogen (B147801) synthase kinase-3β in rat skeletal muscle targetmol.com and potentially slowing the progression of squamous cell carcinoma lung. targetmol.com In a model of osteoarthritis, L-NIL was shown to reduce matrix metalloproteinase levels, inhibit chondrocyte apoptosis, and reduce interleukin-1 converting enzyme levels. clinexprheumatol.org
Here's a summary of L-NIL's modulation of cellular processes:
| Cellular Process | Effect of L-NIL/L-Nil-TA | Research Model/Cell Type | Reference |
| Inflammation | Reduced | Adjuvant arthritis (Rat) | nih.gov |
| Inflammation | Reduced | MSU-induced inflammation (Mouse) | nih.gov |
| Apoptosis | Increased | Melanoma (in vivo) | nih.gov |
| Apoptosis | Attenuated | Osteoblast cells (in vitro) | plos.org |
| Cell Viability | Not significantly affected | Melanoma cells (in vitro) | nih.gov |
| Glycogen Synthase-3β | Activation reversed | Rat skeletal muscle | targetmol.com |
| Squamous cell carcinoma | Potential slowing | Lung | targetmol.com |
| Matrix Metalloproteinases | Reduced levels | Osteoarthritis | clinexprheumatol.org |
| Chondrocyte apoptosis | Inhibited | Osteoarthritis | clinexprheumatol.org |
| Interleukin-1 converting enzyme | Reduced levels | Osteoarthritis | clinexprheumatol.org |
Intracellular Localization and Distribution of this compound and its Metabolites in Research Systems
Studies on the disposition of this compound in rats have provided insights into its distribution and metabolism. Following oral or intravenous administration, this compound is extensively metabolized. nih.gov The prodrug itself is excreted in minor amounts. nih.gov The primary metabolic pathway involves the hydrolysis of this compound to its active form, L-NIL. nih.govnih.gov This hydrolysis is suggested to occur primarily in the blood. nih.gov
Further metabolism of L-NIL occurs, leading to the formation of several metabolites. In rats, metabolites include a 2-keto metabolite (M5) formed by oxidative deamination of the 2-amino group of L-NIL, which can further yield a carboxylic acid metabolite (M6). nih.gov Acetylation of L-NIL and M5 results in the formation of metabolites M7 and M4, respectively. nih.gov In dogs, biotransformation primarily involves hydrolysis to L-NIL (M3), which is then oxidized to the 2-keto acid (M5), the 2-hydroxyl acid (M1), and an unidentified metabolite (M2), along with carbon dioxide. nih.gov
This compound-related material, including the parent drug and its metabolites, is extensively distributed to tissues. nih.gov In rats, the highest concentration of radioactivity was found in muscle. nih.gov Maximal concentrations of radioactivity were generally reached within 0.5 to 1 hour post-dose in most tissues, with muscle and skin showing maximal concentrations at 8 hours post-dose. nih.gov
The active metabolite, L-NIL, has been shown to distribute throughout the body after the hydrolysis of the prodrug. nih.gov Studies in mice have demonstrated that oral uptake of L-NIL leads to iNOS-suppressive inhibitor levels in serum, cerebrospinal fluid (CSF), and brain tissue, indicating its ability to access the central nervous system. aai.org The concentration of L-NIL in the brain reached approximately 50% of the respective serum levels, exceeding the in vitro IC50 for iNOS inhibition. aai.org
Data on the distribution of this compound related material in rat tissues:
| Tissue | Time to Maximal Concentration (h) | Reference |
| Most Tissues | 0.5 - 1 | nih.gov |
| Muscle | 8 | nih.gov |
| Skin | 8 | nih.gov |
Comparative Mechanistic Studies with Related iNOS Inhibitors
This compound, through L-NIL, is often compared to other inhibitors of nitric oxide synthase, particularly those targeting iNOS or acting non-selectively on NOS isoforms. Common comparators include L-NAME (Nω-nitro-L-arginine methyl ester) and 1400W (N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide).
A key difference lies in their selectivity for NOS isoforms. L-NIL is generally considered a potent and selective inhibitor of iNOS. biotium.comtargetmol.com In contrast, L-NAME is a non-selective NOS inhibitor that requires hydrolysis to L-NNA (Nω-nitro-L-arginine) to be fully active and exhibits some selectivity for neuronal and endothelial isoforms over iNOS, although its reported Ki values for iNOS can vary. nih.govcaymanchem.com 1400W is described as a slow, tight-binding, potent, and highly selective inhibitor of inducible nitric oxide synthase, showing selectivity over nNOS and eNOS. tocris.comsigmaaldrich.com
Mechanistically, L-NAME requires hydrolysis by cellular esterases to become the active inhibitor L-NNA. caymanchem.com This hydrolysis step influences its activity in different systems. This compound similarly requires hydrolysis to L-NIL for activity, with this conversion primarily occurring in the blood. nih.gov
Comparative studies highlight the distinct profiles of these inhibitors. While L-NIL's specificity for iNOS has been suggested extensively in animal models, the non-specific action of other inhibitors like L-NIO (a related arginine analog) has also been noted, where early administration had harmful effects likely due to eNOS inhibition. nih.govresearchgate.net Studies comparing L-NIL and L-NAME in modulating cellular processes have shown differences, such as in their effects on CD3ζ expression in T lymphocytes. aai.org
The selectivity profiles can be summarized as follows:
| Compound | Primary Target Selectivity | Notes | References |
| L-NIL | iNOS (Selective) | Potent and moderately selective. biotium.comtargetmol.com | biotium.comtargetmol.comaai.org |
| L-NAME | Non-selective (prefers nNOS/eNOS) | Requires hydrolysis to L-NNA; exhibits some selectivity for nNOS/eNOS. caymanchem.com | aai.orgnih.govcaymanchem.com |
| 1400W | iNOS (Highly Selective) | Slow, tight-binding, potent, and highly selective. tocris.comsigmaaldrich.com | clinexprheumatol.orgtocris.comsigmaaldrich.com |
These comparisons underscore the importance of considering the specific mechanistic profile and selectivity of iNOS inhibitors when interpreting results from research models and exploring their potential therapeutic applications.
Structure Activity Relationship Sar Studies for Mechanistic Insights of L Nil Ta
Design and Synthesis of L-Nil-TA Analogs for SAR Analysis
The design and synthesis of analogs of L-NIL are centered on modifying the core L-lysine structure to probe the enzyme's active site. nih.gov The primary strategy involves altering the length of the aliphatic side chain that separates the α-amino acid group from the terminal iminoethyl group. This systematic modification allows researchers to understand the spatial requirements of the iNOS binding pocket. nih.gov
Key synthetic efforts in this area have produced a homologous series of L-arginine analogs where the guanidino group is replaced by an iminoethyl group and the carbon chain length is varied. nih.gov Notable synthesized analogs for SAR studies include:
L-N6-(1-iminoethyl)lysine (L-NIL): The primary active compound derived from this compound.
L-N5-(1-iminoethyl)ornithine (L-NIO): An analog with one fewer methylene (B1212753) group in its side chain compared to L-NIL. nih.gov
DL-N7-(1-iminoethyl)homolysine: An analog with one additional methylene group in its side chain. nih.gov
The synthesis of these compounds allows for a direct comparison of how chain length influences the interaction with different NOS isoforms, providing critical data for understanding the structural basis of selective inhibition. nih.gov
Impact of Structural Modifications on Target Binding Affinity and Selectivity
Structural modifications to the L-NIL scaffold have a profound impact on binding affinity and, consequently, on the selectivity for different NOS isoforms. The potency and selectivity of these arginine-based inhibitors are determined almost exclusively by their binding affinity towards the various isoenzymes. nih.govresearchgate.net
Studies comparing L-NIL with its shorter and longer chain analogs reveal that the length of the lysine (B10760008) side chain is a critical determinant of selectivity. nih.gov
L-NIL demonstrates a significant preference for iNOS. It has an IC50 of 3.3 µM for mouse iNOS (miNOS), while its IC50 for rat brain constitutive NOS (rcNOS, an nNOS isoform) is 92 µM. nih.govmedchemexpress.com This represents a 28-fold selectivity for the inducible isoform over the constitutive neuronal isoform. nih.govbiotium.com
L-NIO , which has one less methylene group, exhibits similar high potency against iNOS but lacks selectivity. nih.gov
DL-N7-(1-iminoethyl)homolysine , with a longer side chain, is substantially less potent than both L-NIL and L-NIO and shows only intermediate selectivity for iNOS. nih.gov
These findings highlight that the specific length of the side chain in L-NIL is optimal for fitting into a unique binding pocket or conformation present in the iNOS isoform, which is not as accommodating to shorter or longer analogs. This structural nuance is the basis for L-NIL's valuable selectivity. nih.gov
| Compound | Structure Modification (vs. L-NIL) | IC50 for iNOS (µM) | IC50 for nNOS (µM) | Selectivity (nNOS/iNOS) |
|---|---|---|---|---|
| L-NIL | Reference | 3.3 | 92 | ~28-fold |
| L-NIO | One less methylene group | Similar to L-NIL | Not selective | Lacks Selectivity |
| DL-N7-(1-iminoethyl)homolysine | One more methylene group | Substantially less potent | Intermediate | Intermediate Selectivity |
Influence of Substituents on Mechanistic Potency and Specificity
The primary substituent influencing the potency and specificity of L-NIL and its analogs is the iminoethyl group on the terminal amine of the side chain. This group mimics the guanidinium group of L-arginine, the natural substrate for NOS, allowing it to act as a competitive inhibitor. nih.gov
The key to L-NIL's specificity lies in the combination of this substituent with the precise length of the hydrocarbon backbone. The data suggests that the active site of iNOS has a specific sub-pocket that accommodates the four-carbon chain of the lysine moiety in L-NIL, leading to a higher binding affinity compared to other isoforms. nih.gov When the chain length is altered (as in L-NIO or homolysine analogs), the positioning of the iminoethyl group within the active site is suboptimal, leading to reduced affinity and a loss of selective inhibition. nih.gov Therefore, the interplay between the length of the alkyl chain and the terminal basic group is the definitive factor governing the mechanistic potency and specificity of this class of inhibitors. nih.gov
Conformational Analysis and its Role in this compound Activity
The biological activity of L-NIL is intrinsically linked to its three-dimensional conformation, which dictates how it fits within the active site of the NOS enzyme. The flexibility of the methylene chain in the lysine backbone allows the molecule to adopt various shapes. However, for effective binding and inhibition, L-NIL must adopt a specific low-energy conformation that is complementary to the topography of the iNOS active site.
The change in hybridization from sp3 to sp2 at a nitrogen atom when it is adjacent to a pi system can lead to a more planar geometry, which enhances orbital overlap and stability. While this specific phenomenon is described for amides, the underlying principle of conformational preference for optimal orbital interaction is relevant. The conformation that allows for the strongest non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the inhibitor and amino acid residues in the active site will be the most favored. The superior selectivity of L-NIL suggests that its specific chain length allows it to adopt a conformation that maximizes these favorable interactions within iNOS, a fit that cannot be achieved as effectively by its shorter or longer homologs. nih.govmasterorganicchemistry.com
Development of Pharmacophore Models for this compound Activity
Following the determination of NOS structures, computational pharmacophore modeling has become an essential tool for designing and screening novel inhibitors. nih.gov A pharmacophore model defines the minimal three-dimensional arrangement of essential structural features that a molecule must possess to be recognized by the enzyme's active site and exert its inhibitory activity. nih.govresearchgate.net
For L-NIL and related iNOS inhibitors, a ligand-based pharmacophore model would include key features derived from the structure of the most active and selective compounds:
A cationic/hydrogen-bond donor feature: Represented by the α-amino group.
A second cationic/hydrogen-bond donor feature: Represented by the terminal iminoethyl group, which is crucial for mimicking the substrate L-arginine.
A hydrophobic feature: Defined by the specific length of the aliphatic methylene chain. The distinct selectivity of L-NIL indicates that the spatial relationship and distance between the cationic centers and the hydrophobic region are critical for differentiating between NOS isoforms.
Computational and Theoretical Approaches to L Nil Ta Research
Molecular Docking and Dynamics Simulations of L-Nil-TA Interactions with iNOS
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as this compound or L-NIL) when bound to a protein target (like iNOS). This method estimates the binding affinity and provides insights into the key interactions between the molecule and the active site of the enzyme. Research involving molecular docking of compounds against iNOS aims to identify potential inhibitors and understand their binding modes. For instance, studies have employed molecular docking to evaluate the binding interactions of various ligands with the iNOS enzyme, analyzing the pose of interactions and the amino acids involved in binding. researchgate.netjapsonline.com These studies often involve analyzing hydrogen bonds and other interactions between the ligand and residues within the iNOS binding pocket, such as Glu377, which is known to play a crucial role in the enzyme's activity. japsonline.com Molecular dynamics simulations can further complement docking studies by providing information on the stability of the ligand-protein complex over time and exploring conformational changes. itn.pt While specific detailed molecular dynamics simulations for this compound were not extensively found in the search results, the principles of these techniques are broadly applied in understanding the interactions of iNOS inhibitors. itn.ptfrontiersin.org
Quantum Mechanical Studies on this compound Reactivity and Electronic Structure
Quantum mechanical (QM) studies delve into the electronic structure and reactivity of molecules at a fundamental level. These methods are essential for understanding chemical reactions, bond formation and cleavage, and the distribution of electron density within a molecule. researchgate.net For compounds like this compound and its active form L-NIL, QM studies can provide insights into their intrinsic reactivity and how their electronic properties influence interactions with the active site of iNOS. While direct QM studies specifically on this compound were not prominently featured in the search results, QM calculations, often combined with molecular mechanics (QM/MM), are routinely used to study enzyme catalysis and the mechanisms of enzyme-inhibitor interactions. researchgate.netchemrxiv.orgmdpi.com These studies can help elucidate the detailed steps involved in the metabolic conversion of this compound to L-NIL and the subsequent interaction of L-NIL with the iNOS enzyme, including potential reaction-based inhibition mechanisms. nih.govresearchgate.net Parameters such as chemical potential, hardness, and electrophilicity index, derived from DFT-based QM calculations, offer insights into the reactivity and stability of molecules. chemrxiv.org
In Silico Prediction and Validation of this compound Molecular Targets
In silico prediction methods are used to anticipate the biological targets of a compound based on its chemical structure. These approaches can help identify potential therapeutic targets beyond the primary one (iNOS in this case) or predict off-target effects. Techniques such as PASS (Prediction of Activity Spectra for Substances) can estimate the probable biological activities of a compound based on its structural similarity to molecules with known activities. researchgate.net Molecular docking, as discussed earlier, is also a form of in silico prediction, specifically for identifying binding partners and predicting binding affinity. nih.govnih.gov The validation of these in silico predictions often involves experimental assays. While the search results highlight this compound's known role as an iNOS inhibitor prodrug nih.gov, in silico methods could potentially be applied to explore other proteins or pathways that this compound or its metabolites might interact with. Studies have demonstrated the use of in silico approaches, including molecular docking and bioactivity prediction tools, to identify potential drug targets and evaluate the binding of compounds. researchgate.netnih.govacs.org
Machine Learning Applications in this compound Research
Machine learning (ML) techniques are increasingly being applied in various areas of drug discovery and chemical research, including the prediction of molecular properties, activity, and target interactions. researchgate.netresearchgate.netmcml.ai In the context of this compound research, ML could potentially be used to build predictive models for its activity against iNOS or other targets based on structural features. ML algorithms can analyze large datasets of compounds and their biological activities to identify complex relationships that might not be apparent through traditional methods. stanford.eduaalto.fi For example, ML models could be trained on datasets of iNOS inhibitors to predict the potency of new this compound analogs or to identify structural modifications that could enhance selectivity or activity. nih.gov While specific applications of machine learning directly focused on this compound were not found in the immediate search results, the general applicability of ML in predicting molecular binding and exploring chemical space suggests its potential relevance in future research on this compound. nih.govresearchgate.net
Cheminformatics Analysis of this compound Chemical Space and Analogs
Cheminformatics involves the use of computational tools to manage, analyze, and interpret chemical data. Analyzing the chemical space of this compound involves exploring the structural properties of the compound and its relationship to other molecules, particularly known iNOS inhibitors and potential analogs. researchgate.netresearchgate.netunibe.chnih.gov This can involve using molecular descriptors, fingerprints, and visualization techniques to understand the structural diversity around this compound. researchgate.netunibe.chnih.gov Identifying structural analogs of this compound can guide the synthesis of new compounds with potentially improved properties. Cheminformatics tools can facilitate the searching of large chemical databases to find molecules with similar structural features to this compound or its active metabolite L-NIL. researchgate.net This analysis can help in understanding the structure-activity relationships of this class of compounds and in designing targeted libraries for synthesis and testing. nih.gov
Advanced Analytical Methodologies for L Nil Ta Research
Spectroscopic Techniques for L-Nil-TA Structural Elucidation in Research Contexts
Spectroscopic techniques are fundamental for confirming the structure of this compound and characterizing its properties. These methods probe the interaction of the compound with electromagnetic radiation to provide detailed information about its molecular composition and arrangement.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed in structural elucidation ijpsr.comespublisher.com. NMR provides insights into the arrangement of atoms within the molecule, while IR spectroscopy identifies functional groups present ijpsr.comespublisher.com. Mass spectrometry determines the molecular weight and can provide fragmentation patterns that help piece together the structure ijpsr.com. PubChem lists the molecular formula of this compound as C9H18N8O and its molecular weight as 254.29 g/mol , information typically confirmed or derived through mass spectrometry nih.gov.
While specific spectroscopic data for this compound itself were not detailed in the search results, related studies on proteins like iNOS have utilized techniques such as Fourier Transform Infrared (FTIR) photolysis difference spectroscopy to probe the active site and ligand interactions, demonstrating the application of vibrational spectroscopy in related research areas f1000research.com. The principles applied in these studies are transferable to the structural and conformational analysis of small molecules like this compound.
Chromatographic Methods for this compound Purity and Quantification in Research Samples
Chromatographic methods are indispensable for separating this compound from impurities and quantifying its concentration in research samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, often coupled with various detectors such as UV-Vis or mass spectrometers researchgate.netnih.govresearchgate.netnih.gov.
HPLC allows for the separation of components in a mixture based on their differential interactions with a stationary phase and a mobile phase. By optimizing chromatographic conditions, researchers can achieve baseline separation of this compound from synthesis-related impurities or degradation products ijpsr.comresearchgate.net. The purity of this compound can be assessed by integrating the peak area corresponding to this compound relative to the total peak area of all detected components ijpsr.com.
For quantification, HPLC with a suitable detector (e.g., UV-Vis if this compound has a chromophore, or MS for higher specificity and sensitivity) is used. Calibration curves are generated using known concentrations of pure this compound, allowing for the determination of the compound's concentration in unknown research samples researchgate.netnih.gov. The linearity, limit of detection (LOD), and limit of quantification (LOQ) are critical validation parameters for these methods researchgate.netnih.gov. For example, in HPLC methods for other compounds, linearity has been observed over a range of concentrations with high correlation coefficients, and LOD/LOQ values in the microgram per milliliter range have been reported researchgate.netnih.gov.
Chromatographic methods are also vital for studying the stability of this compound and its conversion to the active metabolite L-NIL nih.govnih.gov. By analyzing samples over time using HPLC, researchers can monitor the disappearance of the prodrug and the appearance of the metabolite, providing data on hydrolysis rates and stability in different conditions nih.gov.
Bioanalytical Methods for this compound and Metabolite Detection in Complex Biological Matrices (e.g., cell lysates, tissue homogenates for mechanistic studies)
Investigating the biological activity and mechanistic effects of this compound requires robust bioanalytical methods capable of detecting and quantifying the compound and its metabolites in complex biological matrices such as cell lysates and tissue homogenates nih.govomu.edu.trumb.edusci-hub.se. Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and ability to handle complex samples umb.edusci-hub.se.
Sample preparation is a critical step in bioanalysis to isolate the analytes of interest from the matrix and minimize interference. Techniques like protein precipitation or solid-phase extraction are commonly employed for this purpose umb.edusci-hub.se. Following extraction, LC-MS/MS separates the analytes chromatographically before they enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio umb.edusci-hub.se. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by fragmenting the parent ion and monitoring specific product ions, which is particularly useful for distinguishing the analyte from isobaric compounds and reducing matrix effects umb.edu.
Research indicates that this compound is rapidly metabolized to L-NIL, with the primary site of hydrolysis localized to blood nih.gov. Bioanalytical methods would be essential to quantify the levels of both this compound and L-NIL in plasma, tissue homogenates, and cell lysates following administration in research models or treatment of cells nih.govnih.gov. Studies on the pharmacokinetics of this compound in rats involved measuring plasma concentrations over time, demonstrating the application of bioanalytical techniques in understanding its in vivo behavior nih.gov. The ability to accurately measure the concentrations of the prodrug and its active metabolite in biological samples is crucial for correlating exposure levels with observed biological effects in mechanistic studies.
Advanced Microscopy Techniques for this compound Localization Studies
Understanding the cellular and subcellular localization of this compound can provide valuable insights into its mechanism of action and distribution within biological systems. Advanced microscopy techniques, particularly super-resolution microscopy methods, offer the spatial resolution required for such studies annualreviews.orgarxiv.org.
Techniques like Single-Molecule Localization Microscopy (SMLM), including PALM and STORM, can achieve sub-diffraction resolution, allowing researchers to visualize the precise location of labeled molecules within cells annualreviews.orgarxiv.orgmdpi.com. By conjugating this compound or an analog to a fluorescent probe, or by using immunofluorescence techniques targeting this compound or proteins it interacts with, its distribution can be mapped at the nanoscale tandfonline.com.
While direct studies on this compound localization using these techniques were not found, research on the localization of its target, iNOS, in macrophages has been conducted using immunoelectron microscopy and confocal microscopy asm.org. These studies revealed that a proportion of iNOS is present in vesicles and the trans-Golgi network asm.org. Applying similar microscopy approaches, potentially with higher resolution techniques, could help determine if this compound accumulates in specific cellular compartments or associates with particular organelles before or after its conversion to L-NIL. The challenges in applying these techniques to complex biological specimens, such as background fluorescence and sample-induced aberrations, are areas of ongoing development in the field annualreviews.org.
Development of Novel Assays for this compound Mechanistic Profiling
Profiling the mechanistic effects of this compound involves developing and utilizing assays that measure its impact on specific biological pathways and cellular processes, primarily those related to its active metabolite, L-NIL, and its inhibition of iNOS.
Assays to measure nitric oxide (NO) production are fundamental for assessing the activity of iNOS inhibitors like L-NIL. The Griess assay, which measures nitrite (B80452) (a stable end-product of NO metabolism), and bioanalyzers are commonly used for this purpose in cell culture supernatants or biological fluids nih.govplos.org. Inhibition of NO production by this compound (via L-NIL) can be quantified using these assays to determine its potency in a biological context nih.gov.
Beyond NO production, assays to evaluate cellular responses are crucial. For example, XTT cell proliferation assays and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are used to assess cell viability, proliferation, and apoptosis in response to treatment with compounds like L-NIL nih.govplos.org. These assays help to understand the downstream effects of iNOS inhibition by this compound's metabolite on cellular health and behavior.
The development of novel assays might focus on more specific aspects of this compound's mechanism, such as its interaction with target enzymes or transporters, or its influence on specific signaling pathways affected by NO. This could involve developing enzyme activity assays, binding assays, or reporter gene assays. For instance, studies investigating the protective effects of L-NIL against silver nanoparticle-induced cell death utilized assays measuring apoptosis markers like Bax and Bcl-2 mRNA and protein levels, demonstrating how specific molecular changes can be assessed plos.org. The continuous development of more sensitive and specific assays is essential for a comprehensive mechanistic understanding of this compound in various research settings.
L Nil Ta As a Chemical Probe and Research Tool
Application of L-Nil-TA in Perturbing Biological Pathways for Research
This compound's primary application in research is to perturb biological pathways mediated by inducible nitric oxide synthase (iNOS) activity. nih.govnih.gov iNOS is an enzyme that produces nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation and immune responses. nih.govnih.govontosight.ai By inhibiting iNOS, this compound (via L-NIL) reduces excessive NO production, allowing researchers to investigate the downstream effects of reduced NO levels in different biological systems. nih.govnih.gov This targeted inhibition helps in understanding the specific roles of iNOS-derived NO in complex biological pathways. nih.govnih.gov
Use of this compound and L-NIL in Target Validation Studies for iNOS
L-NIL and its prodrug this compound have been utilized in target validation studies for iNOS. cenmed.comscribd.comcaymanchem.com Target validation is a critical step in drug discovery that confirms the involvement of a specific molecular target, such as iNOS, in a disease process. scribd.com By using L-NIL or this compound to selectively inhibit iNOS, researchers can assess whether modulating iNOS activity has a desired effect on the disease phenotype in experimental models. nih.govnih.govcaymanchem.com For instance, studies have shown that L-NIL effectively inhibits iNOS both in vitro and in vivo, demonstrating a critical role for iNOS in certain immune responses and inflammatory conditions. nih.govnih.govcaymanchem.com The use of this compound, which is orally bioavailable and hydrolyzes to L-NIL in vivo, is particularly useful for in vivo target validation studies. nih.govnih.gov
L-NIL exhibits selectivity for iNOS over other NOS isoforms like neuronal NOS (nNOS) and endothelial NOS (eNOS), although the degree of selectivity can vary depending on the source of the enzyme. biotium.comcaymanchem.comnih.gov For example, L-NIL has shown significantly greater potency for mouse iNOS compared to rat brain constitutive NOS. biotium.comnih.govmedchemexpress.com This selectivity is important for target validation, as it helps ensure that the observed biological effects are primarily due to iNOS inhibition rather than off-target effects on other NOS isoforms. caymanchem.com
IC50 values for L-NIL against different NOS isoforms:
| Enzyme Source | IC50 (µM) | Selectivity Ratio (vs. miNOS) | Reference |
| Mouse inducible NOS (miNOS) | 3.3 | 1 | biotium.comnih.govmedchemexpress.com |
| Rat brain constitutive NOS (rcNOS) | 92 | ~28-fold selective for miNOS | biotium.comnih.govmedchemexpress.com |
| eNOS | 8-38 | Variable | caymanchem.com |
| nNOS | 17-92 | Variable | caymanchem.com |
This compound in the Study of Specific Cellular Processes in In Vitro and In Vivo Models
This compound, primarily through its active metabolite L-NIL, has been extensively used in both in vitro and in vivo models to study cellular processes influenced by iNOS-derived NO. biotium.comcenmed.comscribd.comcaymanchem.comnih.govscbt.com
In vitro studies have utilized L-NIL to investigate the role of iNOS in various cell types. For example, L-NIL has been used to demonstrate the iNOS dependency of glial fibrillary acidic protein expression in activated primary murine astrocytes, a marker important in neurodegeneration. nih.gov It has also been applied to reveal the NO dependency of mesangial cell elimination by macrophages in murine models. nih.gov Studies on human osteoblast cells have shown that L-NIL can attenuate silver nanoparticle-induced apoptosis and necrosis, indicating the involvement of iNOS in this process. plos.org
In vivo studies have employed this compound due to its improved pharmacokinetic properties, such as oral bioavailability. nih.govnih.gov In rat models of adjuvant-induced arthritis, oral administration of L-NIL (derived from this compound) reduced plasma nitrite (B80452) levels and joint inflammation. nih.gov this compound has also been used in studies in mice to demonstrate the critical role of iNOS in limiting tuberculosis. nih.gov Furthermore, this compound has shown potential in reducing exhaled NO and inhibiting bronchial hyperresponsiveness in ovalbumin-challenged rats, and in preventing the loss of retinal ganglion cells in rats following ischemia. nih.gov Studies in dogs with osteoarthritis showed that L-NIL reduced clinical signs and synovial inflammation. nih.gov In mice, oral application of L-NIL improved memory and reduced amyloid pathology. nih.gov Cancer-related studies using this compound have indicated that selective inhibition of iNOS may have chemopreventive potential. nih.gov
Examples of In Vitro and In Vivo Applications:
| Model System | Compound Used | Observed Effect | Reference |
| Activated primary murine astrocytes | L-NIL | Determined iNOS dependency of glial fibrillary acidic protein expression | nih.gov |
| Murine macrophages | L-NIL | Revealed NO dependency of mesangial cell elimination | nih.gov |
| Human osteoblast cells (in vitro) | L-NIL | Attenuated silver nanoparticle-induced apoptosis and necrosis | plos.org |
| Rats (adjuvant-induced arthritis) | L-NIL (from this compound) | Reduced plasma nitrite and joint inflammation | nih.gov |
| Mice (tuberculosis model) | L-NIL (from this compound) | Demonstrated critical role of iNOS in limiting tuberculosis | nih.gov |
| Ovalbumin-challenged rats | This compound | Reduced exhaled NO and inhibited bronchial hyperresponsiveness | nih.gov |
| Rats (ischemia model) | This compound | Prevented loss of retinal ganglion cells | nih.gov |
| Dogs (osteoarthritis model) | L-NIL | Reduced clinical signs and synovial inflammation | nih.gov |
| Mice | L-NIL | Improved memory and reduced amyloid pathology | nih.gov |
| Cancer models | This compound | Indicated potential for iNOS inhibition in chemoprevention | nih.gov |
Future Directions and Emerging Research Avenues for L Nil Ta
Unexplored Mechanistic Pathways and Novel Interactions for L-Nil-TA
While the primary mechanism of this compound is its conversion to L-NIL and subsequent inhibition of iNOS, the potential for unexplored mechanistic pathways and novel interactions for the prodrug itself warrants further investigation. The unique structure of this compound, featuring a tetrazole amide group, may confer properties or interactions distinct from L-NIL before hydrolysis occurs. Although current literature primarily focuses on L-NIL's direct inhibition of iNOS, future research could explore if this compound interacts with other biological targets or influences cellular processes in ways independent of iNOS inhibition. For instance, investigating its binding affinity to a broader range of proteins or enzymes through high-throughput screening could reveal novel interactions. Additionally, exploring its impact on signaling pathways not directly linked to iNOS activity could uncover new mechanistic insights. The stability and cellular uptake mechanisms of the intact this compound molecule, prior to hydrolysis, represent an area requiring more detailed study to fully understand its initial interactions within biological systems.
Synergistic Effects of this compound with Other Research Compounds
Research into the synergistic effects of L-NIL, the active form of this compound, with other compounds has shown promise, particularly in the context of cancer therapy. Studies have demonstrated that L-NIL can enhance the sensitivity of human melanoma cells to chemotherapy agents like cisplatin, leading to improved anti-tumor activity in vivo. nih.gov This synergy is potentially mediated by L-NIL's effect on pathways involved in cell survival, such as the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov
Future research with this compound could expand upon these findings by investigating its synergistic potential with a wider array of research compounds across various disease models. This could include combinations with other targeted therapies, immunotherapies, or compounds affecting different aspects of inflammation or cellular dysfunction. Given that this compound is an orally bioavailable prodrug, exploring synergistic effects with other orally administered agents would be particularly relevant for potential translational research. Designing studies that evaluate the combined effects of this compound (and thus, in vivo, L-NIL) and other compounds on specific molecular targets and downstream pathways using techniques like proteomic analysis could provide valuable insights into the mechanisms of synergy. nih.gov
Development of Advanced this compound Delivery Systems for In Vitro and Ex Vivo Research Models
The application of this compound in in vitro and ex vivo research models is influenced by its nature as a prodrug that is rapidly hydrolyzed in blood. nih.gov This characteristic has historically limited its direct use in cell-based assays where the active metabolite L-NIL is often preferred. nih.gov However, the development of advanced delivery systems could facilitate the study of this compound itself in these model systems, allowing for the investigation of its effects before complete conversion to L-NIL.
Novel delivery systems, such as nanoparticles, liposomes, or other encapsulation techniques, could be designed to control the release of this compound or protect it from immediate hydrolysis in the in vitro or ex vivo environment. mdpi.commdpi.com This would enable researchers to study the direct cellular uptake and potential intracellular effects of the intact prodrug. Furthermore, developing delivery systems that target specific cell types or tissues in ex vivo models could provide a more accurate representation of this compound's behavior in a complex biological environment prior to systemic distribution and complete conversion. rsc.org Research in this area could involve evaluating the stability, cellular uptake efficiency, and intracellular fate of this compound when delivered via these advanced systems.
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
Integrating this compound research with systems biology and multi-omics approaches holds significant potential for a comprehensive understanding of its effects. plos.orgacs.orgcapes.gov.br While studies have examined the impact of L-NIL on specific proteins and pathways nih.govnih.gov, a broader systems-level perspective can reveal more intricate network perturbations.
Applying multi-omics technologies, including transcriptomics, proteomics, and metabolomics, to cells or tissues treated with this compound (or L-NIL in relevant models) can provide a global view of the molecular changes induced by iNOS inhibition. conicet.gov.arresearchgate.netmdpi.com Transcriptomic analysis can identify changes in gene expression, while proteomic studies can quantify protein abundance and modifications, and metabolomics can profile alterations in small molecule metabolites. capes.gov.br Integrating these diverse datasets through systems biology approaches can help construct molecular networks, identify key regulatory nodes, and elucidate the complex interplay between different biological layers in response to this compound. nih.gov This integrated approach can uncover off-target effects, compensatory mechanisms, and previously unrecognized pathways influenced by iNOS inhibition, providing a more complete picture of this compound's biological impact. acs.org
Overcoming Current Research Limitations and Advancing the Field of iNOS Biology
Despite advancements in understanding iNOS biology and the role of its inhibitors like L-NIL (derived from this compound), several research limitations persist. A major challenge in translating findings from preclinical studies with iNOS inhibitors to human applications has been the complex and sometimes contradictory roles of NO produced by iNOS in different physiological and pathological contexts. mdpi.com While often associated with detrimental inflammation, iNOS-derived NO can also have protective functions. mdpi.com
Future research involving this compound can contribute to overcoming these limitations by employing more sophisticated and context-specific research models. Utilizing advanced in vitro systems that better mimic the in vivo microenvironment, such as 3D cell cultures or organ-on-a-chip models, could provide more relevant data on this compound's effects. Developing and applying more selective tools and techniques to study iNOS activity and NO signaling at a spatio-temporal level can help dissect the nuanced roles of iNOS in different cell types and tissues. Furthermore, comparative studies using this compound and other iNOS inhibitors with varying selectivity profiles can help delineate the specific contributions of iNOS inhibition versus potential off-target effects. By addressing these limitations, research with this compound can contribute valuable knowledge to the broader field of iNOS biology and potentially pave the way for more targeted and effective therapeutic strategies.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the chemical structure of L-Nil-TA?
- Methodological Answer : Use spectroscopic techniques (e.g., NMR, FTIR, and high-resolution mass spectrometry) to characterize molecular structure. Cross-validate results with X-ray crystallography if crystalline forms are obtainable. For purity assessment, employ HPLC or GC-MS with internal standards . Document protocols in alignment with reproducibility guidelines, ensuring raw data and calibration curves are archived .
Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Employ factorial design to test variables like temperature, pH, and light exposure. Use triplicate samples and include negative controls (e.g., solvent-only groups) to isolate degradation pathways. Statistical tools (ANOVA, Tukey’s HSD) should analyze variance, with results visualized via time-series plots .
Q. What are common pitfalls in interpreting spectroscopic data for this compound, and how can they be mitigated?
- Methodological Answer : Artifacts from solvent residues or impurities may lead to misinterpretation. Preprocess samples via rigorous purification (e.g., column chromatography) and compare spectra against databases (e.g., NIST). For ambiguous peaks, conduct spiking experiments with suspected contaminants .
Advanced Research Questions
Q. How can non-targeted analysis (NTA) approaches address challenges in identifying this compound metabolites or degradation byproducts?
- Methodological Answer : Implement LC-HRMS workflows with data-dependent acquisition (DDA) or data-independent acquisition (DIA) to capture untargeted ions. Use computational tools (e.g., MS-DIAL or XCMS) for feature extraction and annotation. Validate putative identifications via isotopic pattern matching and in silico fragmentation libraries . To reduce false positives, apply confidence tiers (e.g., Schymanski levels) and orthogonal techniques like ion mobility spectrometry .
Q. What strategies resolve contradictions between observed bioactivity of this compound and computational docking predictions?
- Methodological Answer : Perform root-cause analysis by re-examining assay conditions (e.g., buffer composition, protein conformation). Validate docking models with known ligands and assess force field parameters. If discrepancies persist, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities empirically .
Q. How can researchers improve the accuracy of quantitative analysis for this compound in complex matrices without reference standards?
- Methodological Answer : Use surrogate standards with similar physicochemical properties (e.g., structural analogs) for calibration. Apply matrix-matched calibration curves to account for ionization suppression/enhancement in MS-based methods. For trace quantification, isotope dilution assays (e.g., ¹³C-labeled internal standards) enhance precision .
Q. What protocols ensure inter-laboratory reproducibility in this compound studies involving multi-omics datasets?
- Methodological Answer : Adopt standardized metadata templates (e.g., ISA-Tab) to document experimental conditions, instrument parameters, and data preprocessing steps. Share raw data in repositories like MetaboLights or ChEMBL. For computational workflows, use containerization (Docker/Singularity) to maintain version control .
Data Management & Ethical Considerations
Q. How should researchers manage conflicting data on this compound’s mechanism of action across independent studies?
- Methodological Answer : Conduct meta-analyses to identify trends or confounding variables (e.g., cell line variability, assay endpoints). Reconcile discrepancies via collaborative replication studies, pre-registering protocols to minimize bias. Transparently report negative results in supplementary materials .
Q. What ethical frameworks apply to handling sensitive data in this compound clinical research?
- Methodological Answer : Anonymize participant data using unique identifiers and restrict access via role-based permissions. Obtain informed consent for secondary data use. For studies involving health information, comply with regulations like GDPR or HIPAA, as outlined in institutional ethics approvals .
Tables for Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
